6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione
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Overview
Description
6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug discovery.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of 6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione.
6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene: Another spirocyclic compound with similar structural features.
Uniqueness
6,6-Dimethyl-3-methylidene-1-oxaspiro[45]decane-2,7-dione is unique due to its specific spiro linkage and the presence of both methylidene and dione functional groups
Properties
CAS No. |
65461-27-0 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6,6-dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione |
InChI |
InChI=1S/C12H16O3/c1-8-7-12(15-10(8)14)6-4-5-9(13)11(12,2)3/h1,4-7H2,2-3H3 |
InChI Key |
OLSRBXWEYHYVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC12CC(=C)C(=O)O2)C |
Origin of Product |
United States |
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